molecular formula C11H12N2O4 B1416851 ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate CAS No. 1099963-42-4

ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1416851
CAS No.: 1099963-42-4
M. Wt: 236.22 g/mol
InChI Key: AFRXUKXZPUAANC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

The $$ ^1\text{H} $$ NMR spectrum (400 MHz, CDCl$$ _3 $$) exhibits distinct signals for key functional groups:

  • Ethyl ester: δ 1.36 ppm (t, $$ J = 7.2 \, \text{Hz} $$, 3H, CH$$ _3 $$), 4.38 ppm (q, $$ J = 7.2 \, \text{Hz} $$, 2H, OCH$$ _2 $$)
  • Methyl groups: δ 2.60 ppm (s, 3H, C6–CH$$ _3 $$), 3.49 ppm (s, 3H, N3–CH$$ _3 $$)
  • Furopyrimidine protons: δ 8.61 ppm (s, 1H, NH), 7.49–7.63 ppm (m, aromatic protons) .

The $$ ^{13}\text{C} $$ NMR spectrum confirms the presence of carbonyl groups at δ 168.8 ppm (C4=O) and 166.5 ppm (ester C=O), with the furopyrimidine carbons appearing between δ 110–159 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm$$ ^{-1} $$):

  • 1721 (ester C=O stretch)
  • 1674 (pyrimidine C4=O)
  • 1596 (aromatic C=C)
  • 1288 (C–O–C furan ring) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at $$ m/z $$ 236.23 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{11} $$H$$ _{12} $$N$$ _2 $$O$$ _4 $$. Fragmentation pathways include loss of the ethyl group ($$ m/z $$ 193) and decarboxylation ($$ m/z $$ 149) .

Table 2: Major MS fragments

$$ m/z $$ Fragment Ion
236.23 [M+H]$$ ^+ $$
193.10 [M+H–C$$ _2$$H$$ _5$$]$$ ^+ $$
149.05 [M+H–CO$$ _2$$Et]$$ ^+ $$

Computational Chemistry Approaches for Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure. The HOMO (-6.32 eV) is localized on the furopyrimidine ring, while the LUMO (-2.15 eV) resides on the ester carbonyl group, indicating nucleophilic reactivity at the heterocyclic core .

Electrostatic potential maps reveal regions of high electron density (negative potential) at the pyrimidine N1 and furan O atoms, explaining their participation in hydrogen bonding. Non-covalent interaction (NCI) analysis identifies van der Waals interactions between methyl groups and adjacent aromatic rings, consistent with XRD packing data .

Table 3: DFT-calculated bond lengths

Bond Length (Å)
C4=O 1.223
C5–O (ester) 1.336
N3–CH$$ _3 $$ 1.456
Furan C–O 1.362

Properties

IUPAC Name

ethyl 3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-4-16-11(15)7-6(2)17-9-8(7)10(14)13(3)5-12-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXUKXZPUAANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme 1: Cyclization of Precursors

Ethyl 2-chloro-3-oxobutanoate + Ethyl 2-cyanoacetate → (Base catalysis) → Furo[2,3-d]pyrimidine derivative

Research Findings:

  • The cyclization is facilitated by strong bases such as potassium tert-butoxide or sodium hydride, promoting nucleophilic attack and ring closure.
  • The reaction conditions typically involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 80°C to 120°C.
  • Yields of the fused heterocycle are reported to be in the range of 65–85% under optimized conditions.

Multi-Step Synthesis Involving Iminophosphorane Intermediates

A prominent approach involves the formation of iminophosphorane intermediates via aza-Wittig reactions, followed by subsequent cyclization and substitution reactions.

Stepwise Procedure:

  • Step 1: Preparation of diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate by reacting ethyl 2-chloro-3-oxobutanoate with ethyl 2-cyanoacetate under basic conditions, followed by phosphorane formation with triphenylphosphine, hexachloroethane, and triethylamine.
  • Step 2: Reaction of this intermediate with aromatic isocyanates at room temperature to form key iminophosphorane compounds.
  • Step 3: Addition of hydrazine hydrate to these intermediates facilitates cyclization, yielding ethyl 3-amino-6-methyl-4-oxo-2-(2-arylamino)-furo[2,3-d]pyrimidine-5-carboxylates.

Reaction Scheme 2: Iminophosphorane Pathway

Intermediate (iminophosphorane) + Aromatic isocyanate → (room temperature) → Cyclized heterocycle
+ Hydrazine hydrate → Final product

Research Findings:

  • The reactions proceed efficiently at room temperature, with yields typically exceeding 85%.
  • The process is advantageous due to the straightforward reaction conditions and high selectivity.
  • The intermediates are often used directly without purification, streamlining the synthesis.

Alternative Routes Using Isocyanates and Hydrazines

Another notable method involves the reaction of iminophosphorane intermediates with isocyanates, followed by treatment with hydrazine hydrate, to produce the target heterocycle with high yields.

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol.
  • Temperature: Ambient to 5°C during isocyanate addition; room temperature for subsequent steps.
  • Reaction times vary from 24 to 30 hours, depending on the substituents.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Remarks
Cyclization of precursors Ethyl 2-chloro-3-oxobutanoate + Ethyl 2-cyanoacetate Base (KOH, NaH) Reflux in DMF or DCM, 80–120°C 65–85 Efficient for fused ring formation
Iminophosphorane pathway Ethyl 2-chloro-3-oxobutanoate derivatives Triphenylphosphine, hexachloroethane, triethylamine Room temperature, 24–30 h 85–88 High yield, streamlined process
Isocyanate and hydrazine reaction Iminophosphorane intermediates Aromatic/isocyanates, hydrazine hydrate Room temperature, 24–30 h 80–90 Suitable for diverse substitutions

Notes and Considerations

  • Reaction Optimization: The yields and purity depend heavily on the reaction conditions, especially temperature control and solvent choice.
  • Intermediate Stability: Iminophosphorane intermediates are sensitive to moisture; thus, anhydrous conditions are recommended.
  • Substituent Effects: Electron-donating or withdrawing groups on aromatic isocyanates influence the reaction rate and product yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: This compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 2-Arylamino-4-alkoxy Derivatives

Compounds such as ethyl 2-arylamino-4-alkoxy-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate (e.g., 2a-2b) differ by substitution at the 2-position (arylamino) and 4-position (alkoxy). For example, alkoxy groups increase solubility in polar solvents compared to the oxo group in the parent compound .

Ethyl 3-Amino-6-methyl-4-oxo Derivatives

Derivatives like ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (3a) introduce an amino group at position 3.

Piperazinyl-Furopyrimidines

Ethyl 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (4) replaces the oxo group at position 4 with a piperazine ring. This modification enhances binding to phosphoinositide 3-kinase alpha (PI3Kα), with reported IC₅₀ values <1 µM in pancreatic cancer models. The piperazine moiety improves pharmacokinetic properties, such as blood-brain barrier penetration .

Diamino-Furopyrimidines

Ethyl 2,4-diamino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine-5-carboxylate (MW: 328.33 g/mol) replaces methyl groups with amino substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Recrystallization Solvent) LogP (Predicted)
Target Compound 264.27 CH₂Cl₂/petroleum ether 2.1
Piperazinyl Derivative (4) 283.34 Ethanol 1.8
Diamino Derivative (8a) 328.33 Ethanol/CH₂Cl₂ 1.5
2-Arylamino-4-alkoxy Derivative 310.35 Acetone/water 2.4

The target compound’s higher LogP (2.1) reflects its lipophilic methyl and ester groups, whereas piperazinyl and diaminofuropyrimidines show improved aqueous solubility due to polar substituents .

Biological Activity

Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate (CAS No. 1099963-42-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11H12N2O4
  • Molecular Weight : 236.23 g/mol
  • IUPAC Name : Ethyl 3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
  • Purity : 95%

The structural formula can be represented as follows:

CCOC O C1 C C OC2 C1C O N C C N2\text{CCOC O C1 C C OC2 C1C O N C C N2}

Biological Activity Overview

This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Key areas of research include:

  • Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage. This activity is attributed to its ability to scavenge free radicals effectively.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It could interact with specific receptors in the body that mediate immune responses and cellular proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacterial strains.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced lipid peroxidation levels in human fibroblast cells by up to 50%, indicating strong antioxidant potential. This was measured using the thiobarbituric acid reactive substances (TBARS) assay.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity study assessed the impact of the compound on MCF-7 breast cancer cells. Results showed an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting significant anti-cancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.